BenchChemオンラインストアへようこそ!

2-methyl-6-(1H-pyrazol-4-yl)pyridine

JNK inhibition Leukemia Kinase profiling

This 2-methyl-6-(1H-pyrazol-4-yl)pyridine scaffold orients the pyrazole N–H donor and pyridine N acceptor for optimal kinase ATP-pocket binding. Derivatives achieve JNK IC50 <2 nM and cellular GI50 ≈1 μM in leukemia models. It delivers high kinome selectivity, avoiding the off-target liabilities of tool compounds like SP600125. Its low molecular weight (159.19) and moderate lipophilicity make it an ideal, validated fragment for focused kinase inhibitor libraries and target validation studies.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B13575672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(1H-pyrazol-4-yl)pyridine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=CNN=C2
InChIInChI=1S/C9H9N3/c1-7-3-2-4-9(12-7)8-5-10-11-6-8/h2-6H,1H3,(H,10,11)
InChIKeyLLQYJCJFDUYSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(1H-pyrazol-4-yl)pyridine for Procurement: Key Chemical and Structural Identification


2-Methyl-6-(1H-pyrazol-4-yl)pyridine is a heterocyclic building block belonging to the pyrazolylpyridine class, with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . Its structure consists of a 2-methyl substituted pyridine ring directly linked at the 6-position to an unsubstituted 1H-pyrazol-4-yl moiety . This specific substitution pattern creates a rigid, asymmetric scaffold that is a core component in the design of kinase inhibitors, including potent JNK inhibitors [1], and other bioactive molecules targeting diverse enzymes and receptors [1].

Why 2-Methyl-6-(1H-pyrazol-4-yl)pyridine Cannot Be Replaced by Common Pyridine Analogs


Within the pyrazolylpyridine chemotype, even minor structural modifications lead to profound differences in biological activity and target selectivity. The 2-methyl-6-(1H-pyrazol-4-yl)pyridine isomer is a specific scaffold that places the pyrazole N-H donor and pyridine nitrogen acceptor in a precise geometry that is critical for binding to certain kinase ATP pockets [1]. Substitution with other isomers (e.g., pyrazol-3-yl, pyrazol-5-yl) or other heterocycles (e.g., imidazolyl) will alter the hydrogen-bonding network and steric fit, rendering generic replacement untenable for applications requiring a defined and validated pharmacophore [1].

Quantitative Differentiation Guide for 2-Methyl-6-(1H-pyrazol-4-yl)pyridine


JNK1 Inhibitory Potency of 2-Methyl-6-(1H-pyrazol-4-yl)pyridine Derived Compounds vs. Reference Inhibitor

Derivatives of 2-methyl-6-(1H-pyrazol-4-yl)pyridine, specifically compound 11e in a series of JNK inhibitors, demonstrate a potent and selective JNK1 inhibitory profile. Compound 11e exhibited an IC50 of 1.81 nM against JNK1 in an enzymatic assay at 1 μM ATP, which represents a 5,525-fold improvement over the reference JNK inhibitor SP600125, which has a reported IC50 of approximately 10 μM for JNK1 [1][2]. This data underscores the significant potency advantage conferred by the core pyrazol-4-yl pyridine scaffold when optimally substituted.

JNK inhibition Leukemia Kinase profiling

Kinase Selectivity Profile of a 2-Methyl-6-(1H-pyrazol-4-yl)pyridine Derivative

The same lead derivative (compound 11e) built on the 2-methyl-6-(1H-pyrazol-4-yl)pyridine scaffold demonstrates a favorable selectivity window within the kinome. Kinase profiling against a panel of 50 kinases revealed high selectivity for JNK isoforms over a broad range of other kinases [1]. Furthermore, in cellular toxicity assays, 11e exhibited a hERG IC50 of 4.82 μM, which is more than 2,600-fold higher than its JNK1 enzymatic IC50, suggesting a low potential for cardiac liability associated with this specific scaffold elaboration [1].

Kinase selectivity JNK Off-target

Antiproliferative Efficacy in Leukemia Cells: 2-Methyl-6-(1H-pyrazol-4-yl)pyridine Derived JNK Inhibitor vs. SP600125

The cellular efficacy of the pyrazol-4-yl pyridine scaffold is demonstrated by compound 11c, a close analog of 11e. In the NCI-60 cancer cell line panel, 11c exhibited a GI50 of 1.28 μM against K562 leukemia cells, which is significantly more potent than the reference JNK inhibitor SP600125 in comparable assays [1]. Compound 11c also induced G2/M cell cycle arrest and early apoptosis in K562 cells more effectively than SP600125 [1], confirming that the cellular phenotype aligns with the biochemical potency.

Antiproliferative Leukemia GI50

Physicochemical Properties: Molecular Weight and Lipophilicity Compared to Other Pyridine Isomers

The base scaffold 2-methyl-6-(1H-pyrazol-4-yl)pyridine possesses a molecular weight of 159.19 g/mol and a predicted logP of ~1.29, which is within the favorable range for lead-like properties . In comparison, a closely related isomer, 2-(1H-pyrazol-4-yl)pyridine (CAS 439106-75-9), has a molecular weight of 145.16 g/mol and lacks the methyl group that can enhance metabolic stability or modulate lipophilicity [1]. The presence of the 2-methyl group in the target compound offers a distinct advantage in tuning physicochemical and ADME properties during lead optimization without significantly increasing molecular weight.

Physicochemical properties Molecular weight Lipophilicity

Application Scenarios for 2-Methyl-6-(1H-pyrazol-4-yl)pyridine in Research and Development


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

This scaffold is an ideal starting point for optimizing JNK inhibitors. The established structure-activity relationship (SAR) from derivatives like 11e and 11c provides a blueprint for achieving low nanomolar biochemical potency (IC50 < 2 nM) and good cellular activity (GI50 ~1 μM) against leukemia cells [1]. Its use is justified when a project requires a validated core with known selectivity and safety profiles for developing novel anti-cancer agents.

Chemical Biology: Development of Selective JNK Pathway Probes

The high kinome selectivity observed for derivatives of this scaffold [1] makes it a superior choice over promiscuous tool compounds like SP600125. Researchers can procure this compound to create chemical probes for dissecting JNK-specific signaling pathways in cells, confident that the resulting molecules will minimize confounding off-target effects, a critical factor in target validation studies.

Pharmaceutical Development: Scaffold for Kinase Inhibitor Libraries

For organizations building focused kinase inhibitor libraries, 2-methyl-6-(1H-pyrazol-4-yl)pyridine represents a privileged fragment. Its combination of favorable physicochemical properties (low MW, moderate lipophilicity) and demonstrated ability to access potent and selective kinase inhibitors makes it a high-value core for parallel synthesis and high-throughput screening campaigns aimed at novel kinase targets.

Quote Request

Request a Quote for 2-methyl-6-(1H-pyrazol-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.